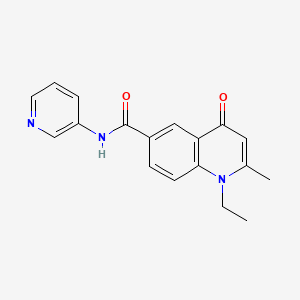
Methyl 1-(4-chlorophenyl)-3-oxocyclobutanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical compounds like “Methyl 1-(4-chlorophenyl)-3-oxocyclobutanecarboxylate” typically consist of a cyclobutanecarboxylate core with a methyl group and a 4-chlorophenyl group attached. The presence of these functional groups can influence the compound’s reactivity and properties .
Synthesis Analysis
The synthesis of such compounds often involves reactions like nucleophilic substitution, esterification, or cycloaddition . The exact method would depend on the starting materials and the specific structure of the final product.Molecular Structure Analysis
The molecular structure of a compound can be analyzed using techniques like X-ray crystallography , NMR spectroscopy, or computational methods like density functional theory .Chemical Reactions Analysis
The reactivity of a compound is influenced by its molecular structure. For instance, the presence of a carbonyl group in the cyclobutanecarboxylate core could make it susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined experimentally . These properties are influenced by factors like molecular structure and intermolecular forces.Aplicaciones Científicas De Investigación
Anticonvulsant Activity
Methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate, a compound related to Methyl 1-(4-chlorophenyl)-3-oxocyclobutanecarboxylate, was studied for its anticonvulsant properties. In animal models, it showed toxicity at higher doses, but safer analogs with potential anticonvulsant activity were developed (Scott et al., 1993).
Anticancer and Antimicrobial Applications
A study on 1-aryl-3-(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)-propenones and related compounds, which are structurally similar to Methyl 1-(4-chlorophenyl)-3-oxocyclobutanecarboxylate, revealed significant anticancer and antimicrobial activities. These findings suggest a potential application in combating microbial resistance to drugs and treating certain cancers (Katariya et al., 2021).
Insecticidal Activity
Research into Methyl 3-(4-chlorophenyl)-1-[N-(4-chlorophenyl)carbamoyl]-4-methyl-2-pyrazoline-4-carboxylate demonstrated its potential as an insecticide. This study examined various isomers and their effectiveness against common pests, providing insights into the structure-activity relationship of these compounds (Hasan et al., 1996).
Crystal Structure and Molecular Interactions
The crystal structures of compounds structurally similar to Methyl 1-(4-chlorophenyl)-3-oxocyclobutanecarboxylate, such as enaminones and other derivatives, have been analyzed. These studies provide insights into molecular interactions, hydrogen bonding, and the impact of these structures on their biological activities (Kubicki et al., 2000).
Environmental Applications
Research on 4-Chlorophenol derivatives, related to Methyl 1-(4-chlorophenyl)-3-oxocyclobutanecarboxylate, has led to the development of sensors for detecting toxic pollutants. This application is critical for monitoring and managing environmental pollution and public health (Yan et al., 2019).
Mecanismo De Acción
Propiedades
IUPAC Name |
methyl 1-(4-chlorophenyl)-3-oxocyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO3/c1-16-11(15)12(6-10(14)7-12)8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDCPTRTKPAJIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(=O)C1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(4-chlorophenyl)-3-oxocyclobutanecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-3-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride](/img/structure/B2786585.png)
![2-Amino-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]ethan-1-ol dihydrochloride](/img/structure/B2786586.png)
![ethyl [1-ethyl-7-(4-methoxyphenyl)-2,4-dioxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl]acetate](/img/structure/B2786587.png)
![1-ethyl-N-(5-methylpyridin-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2786589.png)
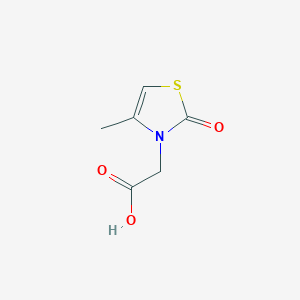
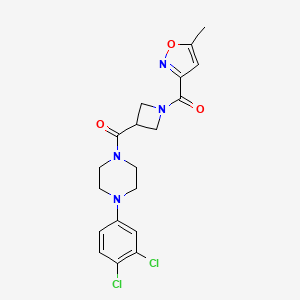
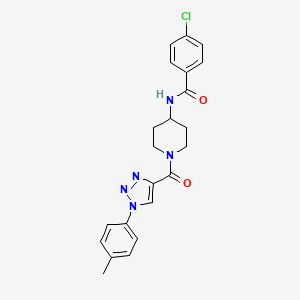
![2-[4-(Trifluoromethyl)cyclohexyl]propan-1-amine](/img/structure/B2786595.png)

![Ethyl 2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2786597.png)
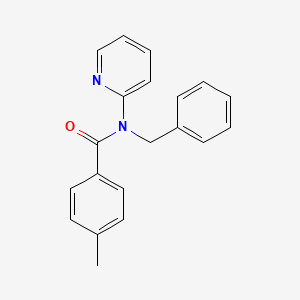
![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(isoxazol-3-yl)acetamide](/img/structure/B2786601.png)
![ethyl 4-[(3-chlorophenyl)methyl]-5-formyl-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B2786602.png)
